molecular formula C18H15N3O4 B11567284 N-(2-methylquinolin-8-yl)-2-(4-nitrophenoxy)acetamide

N-(2-methylquinolin-8-yl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B11567284
M. Wt: 337.3 g/mol
InChI Key: WYTZFQQLIJULCP-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-8-yl)-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and an acetamide group at the 8-position, along with a nitrophenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-8-yl)-2-(4-nitrophenoxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Synthesis of 2-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Formation of 2-methylquinolin-8-amine: The 2-methylquinoline is then nitrated to form 2-methylquinolin-8-nitro, which is subsequently reduced to 2-methylquinolin-8-amine using a reducing agent like iron powder and hydrochloric acid.

    Acylation: The 2-methylquinolin-8-amine is acylated with 2-(4-nitrophenoxy)acetyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-8-yl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: N-(2-methylquinolin-8-yl)-2-(4-aminophenoxy)acetamide.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating infectious diseases and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-8-yl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their activity, leading to disruption of metabolic pathways.

    Induce apoptosis: In cancer cells, it can induce programmed cell death by activating apoptotic pathways.

    Interact with DNA: It can intercalate into DNA, disrupting the replication and transcription processes.

Comparison with Similar Compounds

N-(2-methylquinolin-8-yl)-2-(4-nitrophenoxy)acetamide can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core structure.

    Quinoline-8-ol: Known for its antimicrobial properties.

    2-methylquinoline: The parent compound used in the synthesis of this compound.

Uniqueness

    Structural Features: The presence of both a nitrophenoxy group and an acetamide moiety makes it unique compared to other quinoline derivatives.

    Biological Activity: Its potential as an antimicrobial and anticancer agent sets it apart from other similar compounds.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

N-(2-methylquinolin-8-yl)-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C18H15N3O4/c1-12-5-6-13-3-2-4-16(18(13)19-12)20-17(22)11-25-15-9-7-14(8-10-15)21(23)24/h2-10H,11H2,1H3,(H,20,22)

InChI Key

WYTZFQQLIJULCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C=C1

Origin of Product

United States

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